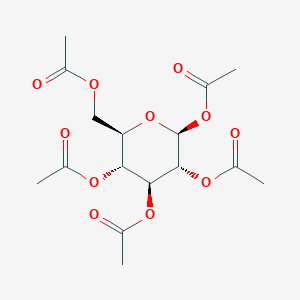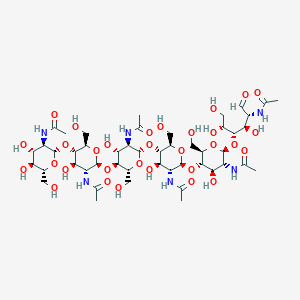
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step processes that selectively establish the desired stereochemistry. For example, the synthesis of chiral analogues of 6-phosphogluconate demonstrates the use of the Evans aldol reaction to install chiral centers, a technique that might be adaptable for synthesizing (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal or its analogs (Organic & biomolecular chemistry, 2003).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal in various chemical contexts. X-ray diffraction studies, such as those conducted on related compounds, provide detailed insights into molecular conformations and the spatial arrangement of functional groups (Journal of Chemical Crystallography, 2011).
Chemical Reactions and Properties
The reactivity of a compound is intimately linked to its functional groups and molecular structure. Studies on similar molecules, like the reactive carbon-chain molecules and their spectroscopic characterization, shed light on potential reactivity pathways (Journal of the American Chemical Society, 2006).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystalline structure are fundamental for understanding how (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal interacts with its environment. Research on structurally related molecules provides a basis for predicting these properties (Journal of Molecular Structure, 2011).
Applications De Recherche Scientifique
Antioxidant Activity : A study by Luo et al. (2017) on a related hexanedioic acid analogue showcased strong antioxidant activity, hinting at potential applications for (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal in similar contexts (Yu Luo et al., 2017).
Synthesis of Chiral Lactones : This compound has been used as a key intermediate in the synthesis of chiral lactones, which are significant in the fragrance industry, as demonstrated by Blaser et al. (1991) (F. Blaser et al., 1991).
Collagen Synthesis : Marin et al. (2002) discussed its use in synthesizing amino acids unique to collagen, highlighting its significance in biomedical research (J. Marin et al., 2002).
Spiroketal Synthesis : Fox et al. (1988) reported its application in synthesizing the spiroketal segment of avermectin B1a, a compound with agricultural and pharmaceutical importance (Christina M. J. Fox et al., 1988).
Stereocontrolled Synthesis : Beatty et al. (1992) utilized it for the stereocontrolled synthesis of specific amino acids found in certain toxins (Vlark F. Beatty et al., 1992).
Synthesis of Enantiomerically Pure Acids : Andrés et al. (2003) described its role in the diastereoselective synthesis of enantiopure β-amino-γ-hydroxy acids (J. Andrés et al., 2003).
Hydrogen Bonding Studies : Oruç et al. (2018) used the compound in research focusing on hydrogen bonding properties of polyols in aqueous solutions (G. Oruç et al., 2018).
Anti-Tumor and Anti-Obesity Agents : Tripathi and Kumar (2012) mentioned its application in building blocks for anti-tumor and anti-obesity drugs (D. Tripathi & Pradeep Kumar, 2012).
Orientations Futures
Propriétés
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30142-85-9 | |
| Record name | D-Mannose, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30142-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5040463 | |
| Record name | D-Mannose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal | |
CAS RN |
3458-28-4, 30142-85-9 | |
| Record name | Mannose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3458-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mannose, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polymannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030142859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mannose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12907 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Mannose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Demannose | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHA4727WTP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B13565.png)











![6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B13595.png)